molecular formula C9H8FN3O2 B1381858 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione CAS No. 1803588-16-0

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B1381858
CAS No.: 1803588-16-0
M. Wt: 209.18 g/mol
InChI Key: HTHVDBMBPXOCBK-UHFFFAOYSA-N
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Description

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is a fluorinated derivative of the imidazolidine-2,4-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery. As a specialized building block, this compound integrates a hydantoin core with both an aromatic amine and a fluorine substituent, making it a valuable intermediate for the synthesis of more complex molecules. Its molecular framework is closely related to other documented research chemicals like 3-(3-aminophenyl)imidazolidine-2,4-dione and various other substituted imidazolidinediones (Santa Cruz Biotechnology) (Sigma-Aldrich). The presence of the aromatic amine group provides a handle for further functionalization through amide coupling or diazotization reactions, while the fluorine atom can be utilized to modulate electronic properties, lipophilicity, and metabolic stability in target compounds (PubChem). This compound is presented as a solid and is intended for research applications only (Santa Cruz Biotechnology). Researchers exploring structure-activity relationships (SAR), fragment-based drug design, and novel heterocyclic compounds will find this fluorinated hydantoin particularly useful. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-8-5(11)2-1-3-6(8)13-7(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHVDBMBPXOCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224225
Record name 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-16-0
Record name 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Urea Derivatives via β-Lactam Intermediates

This method involves the synthesis of hydantoins through intramolecular amidolysis of β-lactam ureas under basic conditions (Scheme 1).

Steps :

  • Step 1 : Condensation of 4-methoxybenzaldehyde and 4-fluoroaniline to form imine 1 (73% yield).
  • Step 2 : [2+2] cycloaddition (Staudinger reaction) with N-phthalimidoglycine to generate racemic cis- and trans-β-lactam carbamates 2 (trans-isomer: 75% yield).
  • Step 3 : Deprotection of the phthalimide group using ethylenediamine to yield (±)-3-amino-β-lactam 3 (67% yield).
  • Step 4 : Base-promoted cyclization of β-lactam ureas to form hydantoins.

Adaptation for Target Compound :

  • Replace 4-fluoroaniline with 3-nitro-2-fluoroaniline. Post-cyclization, reduce the nitro group to amine using catalytic hydrogenation or sodium borohydride.

Key Data :

Step Reaction Yield Conditions
1 Imine formation 73% DCM, molecular sieves, 24h
2 β-Lactam synthesis 75% Triethylamine, 0–80°C
4 Hydantoin cyclization 67% NaOH, ethanol, reflux

Condensation with Fluorinated Phenyl Isocyanates

A patent (EP0409215A1) describes the preparation of imidazolidine-2,5-dione derivatives via reaction of methylhydantoin with phenyl isocyanates in the presence of a basic catalyst.

Steps :

  • Step 1 : React methylhydantoin with 3-amino-2-fluorophenyl isocyanate in dichloroethane using triethylamine (0.05–0.2 mol eq).
  • Step 2 : Purify via recrystallization (ethanol/water).

Example :

  • Analogous synthesis of 1-(2-fluoro-6-chlorobenzyl)-3-methylimidazolidine-2,5-dione achieved 84.2% yield under similar conditions.

Key Data :

Parameter Value
Catalyst Triethylamine
Solvent Dichloroethane
Temperature 0–80°C
Yield 60–88% (analogous compounds)

Post-Functionalization of Preformed Hydantoins

This approach introduces the 3-amino-2-fluorophenyl group after hydantoin ring formation.

Steps :

  • Step 1 : Synthesize 3-(3-nitro-2-fluorophenyl)imidazolidine-2,4-dione via nucleophilic substitution.
  • Step 2 : Reduce the nitro group to amine using Pd/C and H₂ or SnCl₂/HCl.

Example :

  • Reduction of 3-(3-nitro-2-fluorophenyl)imidazolidine-2,4-dione to the target amine achieved >90% yield in similar systems.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
β-Lactam cyclization High regioselectivity Multi-step synthesis 60–75%
Isocyanate condensation Single-step, scalable Requires specialized isocyanate precursors 60–88%
Post-functionalization Flexibility in substitution Risk of side reactions during reduction 70–90%

Spectroscopic Characterization (Hypothetical Data)

Technique Expected Data
¹H NMR δ 6.8–7.2 (m, aromatic H), 4.1 (s, NH₂), 3.9 (s, CH₂)
IR 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O)
MS m/z 237.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nature of the substituents .

Scientific Research Applications

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazolidine-2,4-dione core allows diverse substitutions, influencing solubility, stability, and biological activity. Below is a comparison of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione 3-Amino-2-fluorophenyl C₉H₇FN₃O₂ 224.17 Hypothesized enhanced CNS penetration due to fluorine
3-(3-Chlorophenyl)imidazolidine-2,4-dione 3-Chlorophenyl C₉H₇ClN₂O₂ 226.62 Intermediate in polyimide synthesis; higher lipophilicity (LogP ~2.5)
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione 5-Methyl, 5-phenyl, 3-amino C₁₁H₁₃N₃O₂ 219.24 Safety data available (acute toxicity: LD₅₀ >2000 mg/kg)
3-(4-Phenoxybutyl)imidazolidine-2,4-dione 4-Phenoxybutyl C₁₃H₁₆N₂O₃ 248.28 LXRβ-selective agonist (EC₅₀ = 0.8 μM); structural similarity >0.7 correlates with activity
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione 3,4-Dichlorophenyl, 1,5,5-trimethyl C₁₂H₁₂Cl₂N₂O₂ 287.14 High LogP (3.17); potential for CNS targeting

Key Observations:

  • Fluorine vs. Chlorine: The substitution of fluorine in the target compound may reduce molecular weight and polar surface area (PSA) compared to its chloro analogue (226.62 vs.
  • Amino Group Impact: The 3-amino group in the target compound and 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione enhances hydrogen-bonding capacity, which could influence solubility and receptor interactions .
  • Bulkier Substituents: Compounds like 3-(4-phenoxybutyl)imidazolidine-2,4-dione demonstrate that extended aliphatic chains or aromatic systems (e.g., phenoxy) enhance agonist activity at nuclear receptors, though at the cost of increased molecular weight .

Structural Similarity and Drug Design

emphasizes that structural similarity >0.7 to known bioactive scaffolds (e.g., 3-(4-phenoxybutyl)imidazolidine-2,4-dione) predicts comparable biological activity. The target compound’s fluorinated phenyl group aligns with this principle, as fluorine is a common bioisostere for hydrogen or chlorine in drug design .

Biological Activity

Overview

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the imidazolidine-2,4-dione class. Its unique structure, characterized by an imidazolidine core substituted with an amino and a fluorophenyl group, suggests potential applications in pharmaceuticals and biological research. This article focuses on the biological activities of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Similar compounds in its class have demonstrated the following mechanisms:

  • Receptor Binding : It shows high affinity for multiple receptors, influencing various biochemical pathways.
  • Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic processes.
  • Cell Signaling Modulation : It affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

Biological Activities

Research has highlighted a range of biological activities associated with this compound and its derivatives:

Activity Description
AntiviralInhibits viral replication through interference with viral enzymes.
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., MCF7).
AntimicrobialDemonstrates activity against bacterial strains and fungi.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AntidiabeticImproves insulin sensitivity and glucose metabolism in animal models.
AntioxidantScavenges free radicals and reduces oxidative stress in cells.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast). The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against MCF7 (IC50 = 4.5 µmol/L) and moderate effects on non-tumor cells (HFF1 IC50 = 12.0 µmol/L) .
  • Antimicrobial Effects : In vitro studies showed that derivatives of this compound possess notable antimicrobial properties against several bacterial strains, suggesting potential as a therapeutic agent for infections .
  • Anti-inflammatory Properties : Research indicated that the compound can reduce levels of pro-inflammatory cytokines in cell cultures, pointing to its potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate water solubility and membrane permeability, making it a suitable candidate for further drug development. It is likely to be metabolized by cytochrome P450 enzymes, which is crucial for understanding its bioavailability and interactions with other drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclization of urea derivatives with α-amino acids or alkylation of hydantoin scaffolds. Microwave-assisted one-pot synthesis (e.g., as described for 3-thienyl analogs ) can improve yield and reduce reaction time. For fluorinated analogs like the target compound, regioselective fluorination at the phenyl ring may require electrophilic substitution using fluorinating agents (e.g., Selectfluor™) under controlled pH and temperature. Post-synthesis purification via recrystallization or column chromatography is critical, with HPLC-MS (as in ) used to confirm purity (>95%) and structural integrity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and validate its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the imidazolidine-dione ring protons (δ 4.0–5.5 ppm for N–CH–N) and aromatic protons (δ 6.5–8.0 ppm for the fluorophenyl group). Fluorine substituents induce deshielding and splitting patterns; for example, 2-fluorophenyl groups show distinct coupling constants (e.g., 3JHF^3J_{H-F} ≈ 8–12 Hz) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (e.g., C₉H₇FN₃O₂: 224.06 g/mol). High-resolution MS (HRMS) can resolve isotopic patterns for fluorine (¹⁹F).
  • IR : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹, while N–H bonds (amine/imide) absorb at ~3200–3400 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., CNS targets)?

  • Methodological Answer : Based on structurally related imidazolidine-dione derivatives with CNS activity , assays include:

  • Receptor binding : Radioligand displacement assays for GABAₐ, NMDA, or serotonin receptors.
  • Enzyme inhibition : Acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition studies.
  • Cellular models : Neuroprotection assays using SH-SY5Y cells exposed to oxidative stress (H₂O₂ or Aβ peptides). Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., phenytoin for anticonvulsant activity ).

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?

  • Methodological Answer :

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing stability and influencing charge distribution .
  • Docking simulations : Use software like AutoDock Vina to model binding to CNS targets (e.g., GABAₐ receptor). The 3-amino-2-fluorophenyl group may engage in π-π stacking or hydrogen bonding with residues like Tyr157 or Arg87 .

Q. How do structural modifications (e.g., fluorination, aryl substitution) impact pharmacological activity and metabolic stability?

  • Methodological Answer :

  • Fluorine effects : Fluorine at the 2-position enhances lipophilicity (logP) and bioavailability. Compare analogs with 2-fluoro vs. 4-fluoro substituents; the former may improve blood-brain barrier penetration .
  • Aryl topology : Bulky substituents (e.g., naphthyl) reduce metabolic clearance but may decrease solubility. Use metabolic stability assays (e.g., liver microsomes) to quantify CYP450-mediated oxidation .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines, buffer conditions, and controls. For example, discrepancies in AChE inhibition may arise from enzyme source variations (human vs. electric eel) .
  • Structural validation : Confirm compound purity and stereochemistry (e.g., chiral centers via X-ray crystallography) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione

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